4''-Deoxyterprenin
Description
4''-Deoxyterprenin is a p-terphenyl derivative first isolated from the marine-derived fungus Aspergillus candidus IF10 . Structurally, it belongs to a class of aromatic compounds characterized by three linearly fused benzene rings (para-arrangement), with modifications such as deoxygenation at the 4'' position distinguishing it from related analogs . Its molecular formula, C₂₅H₂₆O₄, was confirmed via HR-ESI TOF-MS and 2D NMR analysis, revealing the absence of a hydroxyl group at the 4'' position compared to terprenin and terphenyllin .
This compound exhibits notable cytotoxic activity against human cancer cell lines. Initial studies reported an IC₅₀ of 4.5 µg/mL against human epidermoid carcinoma KB3-1 cells , while later research demonstrated broader efficacy, including IC₅₀ values of 6.69 µM against human liver cancer (BEL-7402) and 3.32–60.36 µM across leukemia (K562), gastric (SGC-7901), lung (A549), and cervical (HeLa) cancer models . These findings position it as a promising candidate for anticancer drug development.
Properties
Molecular Formula |
C25H26O5 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-[3-hydroxy-4-(3-methylbut-2-enoxy)phenyl]-3,6-dimethoxy-5-phenylphenol |
InChI |
InChI=1S/C25H26O5/c1-16(2)12-13-30-21-11-10-18(14-20(21)26)23-22(28-3)15-19(25(29-4)24(23)27)17-8-6-5-7-9-17/h5-12,14-15,26-27H,13H2,1-4H3 |
InChI Key |
YCBXUIGXLWHDKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=C(C=C(C=C1)C2=C(C=C(C(=C2O)OC)C3=CC=CC=C3)OC)O)C |
Synonyms |
4''-deoxyterprenin |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1. Structural Features and Bioactivities of 4''-Deoxyterprenin and Related Compounds
Cytotoxicity and Structure-Activity Relationships (SAR)
- Deoxygenation at 4'' Position : The absence of a hydroxyl group at 4'' enhances cytotoxicity compared to hydroxylated analogs. For example, this compound (IC₅₀ 4.5 µg/mL) is more potent than terphenyllin (IC₅₀ 8.5 µg/mL) against KB3-1 cells . This trend extends to other cancer models, where this compound outperforms 3''-Hydroxyterphenyllin by 2–4 fold .
- Prenylation : Prenylterphenyllin, despite its prenyl group, shows moderate cytotoxicity (IC₅₀ 8.5 µg/mL), suggesting that bulky substituents may reduce cell permeability or target affinity .
- Methylation : 3-O-Methyl-4''-deoxyterprenin exhibits shifted bioactivity toward antioxidant and α-glucosidase inhibition, highlighting how methylation redirects biological targets .
Immunosuppressive Activity
This compound demonstrates immunosuppressive effects but is less potent than its hydroxylated counterparts. Against Con A-induced T-cell proliferation, it shows an IC₅₀ of 5.6 ng/mL, compared to 1.2 ng/mL for terprenin and 2.0 ng/mL for 3-methoxyterprenin . This suggests that hydroxyl groups enhance interactions with immune cell receptors.
Antifungal and Enzyme Inhibitory Activities
While this compound lacks significant α-glucosidase inhibitory activity (unlike terphenyllin, IC₅₀ 2.16 µM) , it exhibits antifungal properties against Neoscytalidium dimidiatum (31.67 mm inhibition zone at 10 µg/disc) . This dual activity profile is rare among p-terphenyls, which typically specialize in cytotoxicity or enzyme inhibition.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
